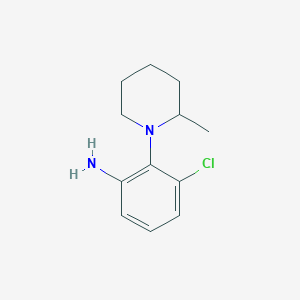

![molecular formula C15H12N2O B3022203 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898389-29-2](/img/structure/B3022203.png)

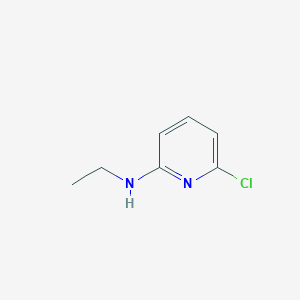

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Vue d'ensemble

Description

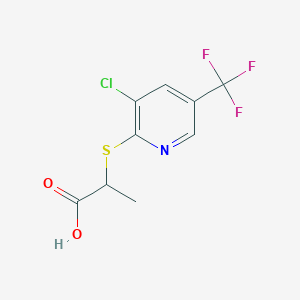

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a specialty product for proteomics research . It has a molecular formula of C15H12N2O and a molecular weight of 236.27 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of synthesis involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be analyzed using 1H and 13C NMR spectroscopy . The 1H NMR spectrum (DMSO-d6) shows peaks at 9.94 s (1H, CHO), 9.50 d (1H, Py), 7.83 d (1H, Py), 7.74 d (2H, C6H4), 7.68 t (1H, Py), 7.30 d (2H, C6H4), 7.26 t (1H, Py), 2.33 s (3H, CH3). The 13C NMR spectrum (DMSO-d6) shows peaks at 179.03, 156.67, 146.92, 139.33, 130.89, 129.45 (2C), 129.33 (2C), 129.29, 128.09, 119.85, 116.98, 115.74, 20.79 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, can undergo various chemical reactions. For instance, they can react with copper (II) salts to form complexes that exhibit excellent catalytic activities for the oxidation of catechol to o-quinone .Physical And Chemical Properties Analysis

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a white solid with a melting point of 167°C . Its 1H NMR and 13C NMR spectra provide information about its chemical structure .Applications De Recherche Scientifique

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Covalent Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . A series of novel KRAS G12C inhibitors facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) were synthesized using imidazo[1,2-a]pyridine as the core backbone .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including the development of optoelectronic devices .

Sensors

Imidazo[1,5-a]pyridine derivatives have also been used in the development of sensors .

Emitters for Confocal Microscopy and Imaging

This class of aromatic heterocycles has been used as emitters for confocal microscopy and imaging .

Medicinal Chemistry

Imidazo[1,2-a]pyridine derivatives are constantly being developed due to the scaffold’s intriguing chemical structure and varied biological activity . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines .

Mécanisme D'action

Target of Action

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze the catechol oxidation reaction .

Biochemical Pathways

The compound’s ability to form stable electron-rich complexes with transition metals suggests it may influence redox reactions and other metal-dependent biochemical processes .

Action Environment

The compound’s interaction with transition metals suggests that its activity could potentially be influenced by the presence and availability of these metals in the environment .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-5-4-6-12(9-11)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBAKIZZLKLYDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N3C=CC=CC3=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

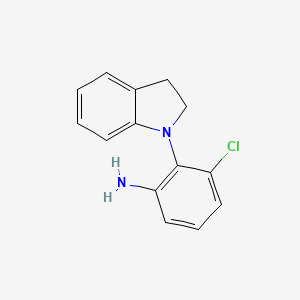

![(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3022129.png)

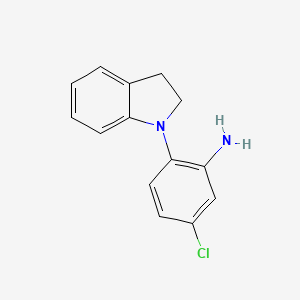

![(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B3022130.png)

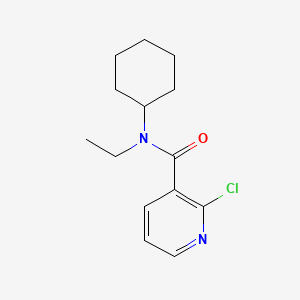

![6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3022138.png)